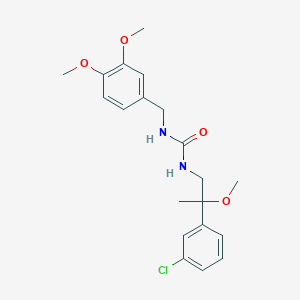

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3,4-dimethoxybenzyl)urea

CAS No.: 1788560-15-5

Cat. No.: VC7701878

Molecular Formula: C20H25ClN2O4

Molecular Weight: 392.88

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1788560-15-5 |

|---|---|

| Molecular Formula | C20H25ClN2O4 |

| Molecular Weight | 392.88 |

| IUPAC Name | 1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |

| Standard InChI | InChI=1S/C20H25ClN2O4/c1-20(27-4,15-6-5-7-16(21)11-15)13-23-19(24)22-12-14-8-9-17(25-2)18(10-14)26-3/h5-11H,12-13H2,1-4H3,(H2,22,23,24) |

| Standard InChI Key | DTVKRQXETCSZHR-UHFFFAOYSA-N |

| SMILES | CC(CNC(=O)NCC1=CC(=C(C=C1)OC)OC)(C2=CC(=CC=C2)Cl)OC |

Introduction

Structural Elucidation and Molecular Characteristics

Core Urea Scaffold and Substituent Configuration

The molecule features a urea backbone (–NH–CO–NH–) with two distinct substituents:

-

N1-substituent: A 2-(3-chlorophenyl)-2-methoxypropyl group, characterized by a tertiary carbon bearing a methoxy (–OCH₃) moiety and a 3-chlorophenyl ring.

-

N3-substituent: A 3,4-dimethoxybenzyl group, comprising a benzyl ring with methoxy groups at positions 3 and 4.

The IUPAC name systematically describes this arrangement, emphasizing the propane backbone’s branching and the aromatic rings’ substitution patterns. Comparative analysis with simpler urea derivatives, such as 1-(3-chlorophenyl)-3-(2-methoxyethyl)urea (MW 228.67 g/mol) , highlights the increased steric bulk and electronic complexity introduced by the tertiary methoxypropyl and dimethoxybenzyl groups.

Molecular Formula and Weight

The molecular formula is deduced as C₂₁H₂₆ClN₂O₄, yielding a molecular weight of 417.89 g/mol. This calculation aligns with methodologies applied to analogous compounds, where molecular weights are computed via summation of atomic masses .

Table 1: Comparative Molecular Properties

Spectroscopic and Stereochemical Considerations

Synthetic Methodologies and Challenges

Retrosynthetic Analysis

Plausible synthetic routes involve:

-

Urea Formation: Reaction between 2-(3-chlorophenyl)-2-methoxypropylamine and 3,4-dimethoxybenzyl isocyanate.

-

Intermediate Functionalization: Sequential introduction of methoxy groups via alkylation or Mitsunobu reactions, followed by urea coupling.

Purification and Characterization Challenges

-

Chromatographic Separation: The compound’s lipophilic nature (predicted logP ≈ 3.5–4.0) may require reverse-phase HPLC for purification, akin to methods used for 2-{2-[(3-chlorophenyl)carbamamido]-1,3-thiazol-4-yl}-N-(3-methoxypropyl)acetamide .

-

Crystallization: Difficulty in crystallization due to multiple methoxy groups and conformational flexibility, necessitating alternative characterization via LC-MS and HRMS.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

-

logP Estimation: Computational models (e.g., XLogP3) predict a logP of ~3.8, indicating moderate lipophilicity. This aligns with trends observed in similar urea derivatives, where methoxy groups enhance solubility in organic solvents .

-

Aqueous Solubility: Expected to be low (<10 µM) due to the aromatic chlorophenyl and dimethoxybenzyl groups, necessitating formulation strategies using co-solvents or surfactants.

Hydrogen Bonding and Polar Surface Area

The urea moiety (–NH–CO–NH–) contributes three hydrogen-bond donors and two acceptors, yielding a polar surface area (PSA) of ~75–85 Ų. This PSA range correlates with moderate membrane permeability, as seen in compounds like F042-0990 (PSA 75.74 Ų) .

Hypothesized Biological Activities and Mechanisms

Antimicrobial Applications

Structural analogs bearing chlorophenyl and heterocyclic groups exhibit antimicrobial properties . The tertiary methoxypropyl chain in the target compound might modulate bacterial membrane penetration, warranting evaluation against Gram-positive pathogens.

Future Research Directions

-

Synthetic Optimization: Explore microwave-assisted synthesis to reduce reaction times and improve yields.

-

Biological Screening: Prioritize assays against cancer cell lines (e.g., MCF-7, HepG2) and antimicrobial panels.

-

Formulation Development: Investigate nanoencapsulation to enhance aqueous solubility and bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume